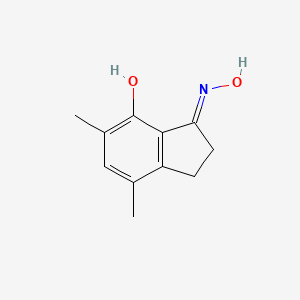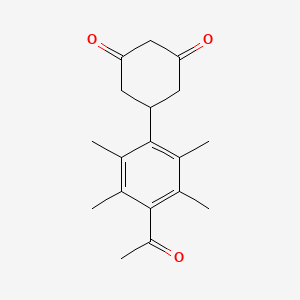
5-(4-Acetyl-2,3,5,6-tetramethylphenyl)cyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Acetyl-2,3,5,6-tetramethylphenyl)cyclohexane-1,3-dione is an organic compound characterized by a cyclohexane ring substituted with a 4-acetyl-2,3,5,6-tetramethylphenyl group and two keto groups at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Acetyl-2,3,5,6-tetramethylphenyl)cyclohexane-1,3-dione typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through cycloaddition reactions, such as the Diels-Alder reaction, which involves the reaction of a diene with a dienophile.
Introduction of the Acetyl Group: The acetyl group can be introduced through Friedel-Crafts acylation, where an acetyl chloride reacts with the aromatic ring in the presence of a Lewis acid catalyst.
Substitution with Tetramethylphenyl Group: The tetramethylphenyl group can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cycloaddition and Friedel-Crafts acylation reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Acetyl-2,3,5,6-tetramethylphenyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
5-(4-Acetyl-2,3,5,6-tetramethylphenyl)cyclohexane-1,3-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(4-Acetyl-2,3,5,6-tetramethylphenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,3-dione: A simpler analog with similar reactivity but lacking the aromatic substitution.
4-Acetylphenylcyclohexane-1,3-dione: Similar structure but with fewer methyl groups on the aromatic ring.
Uniqueness
5-(4-Acetyl-2,3,5,6-tetramethylphenyl)cyclohexane-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
88311-19-7 |
|---|---|
Molecular Formula |
C18H22O3 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
5-(4-acetyl-2,3,5,6-tetramethylphenyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C18H22O3/c1-9-11(3)18(12(4)10(2)17(9)13(5)19)14-6-15(20)8-16(21)7-14/h14H,6-8H2,1-5H3 |
InChI Key |
LOQAZJVGVADQAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C2CC(=O)CC(=O)C2)C)C)C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


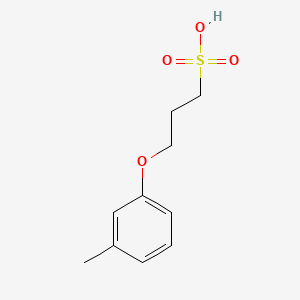
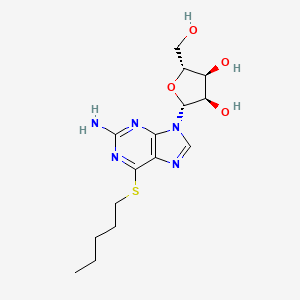
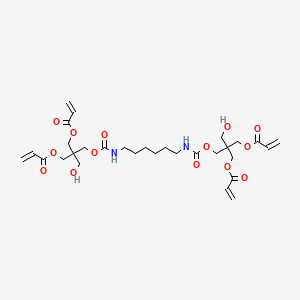
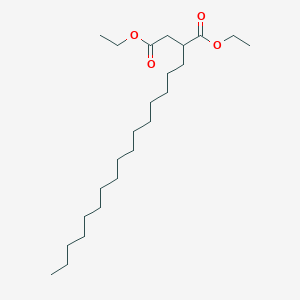

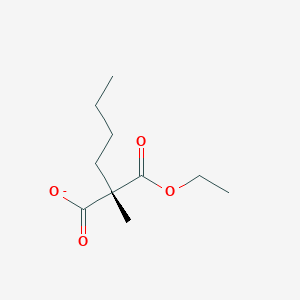
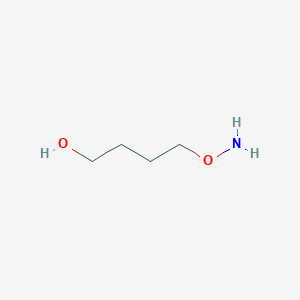
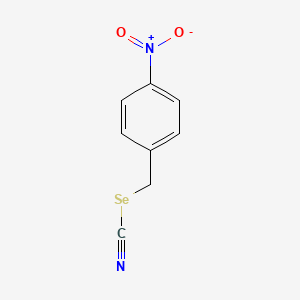

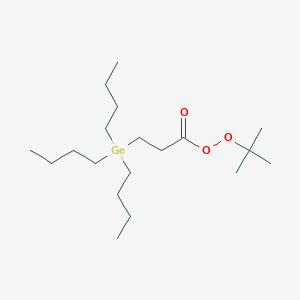
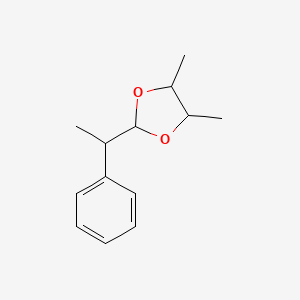
![3-[3-(Trifluoromethyl)phenyl]-2,5-dihydro-1,2,4-triazin-6(1H)-one](/img/structure/B14404318.png)

